Ethyl 4-chloro-6-methoxyquinoline-3-carboxylate

Beschreibung

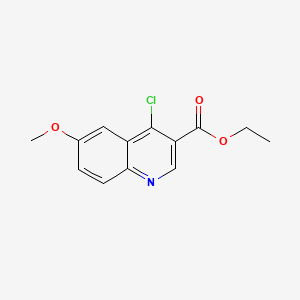

Ethyl 4-chloro-6-methoxyquinoline-3-carboxylate (CAS: 22931-71-1) is a quinoline derivative with the molecular formula C₁₃H₁₂ClNO₃ and a molecular weight of 265.69 g/mol . It serves as a critical intermediate in agrochemical, pharmaceutical, and dyestuff industries due to its versatile reactivity. The compound features a chloro group at position 4, a methoxy group at position 6, and an ester moiety at position 3 of the quinoline backbone (Figure 1). Its synthesis typically involves chlorination and methoxylation steps, as demonstrated by a 66% yield achieved via refluxing ethyl 6-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxylate with POCl₃ .

Eigenschaften

IUPAC Name |

ethyl 4-chloro-6-methoxyquinoline-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12ClNO3/c1-3-18-13(16)10-7-15-11-5-4-8(17-2)6-9(11)12(10)14/h4-7H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QURGQUFEJWWDRF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CN=C2C=CC(=CC2=C1Cl)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30307938 | |

| Record name | ethyl 4-chloro-6-methoxyquinoline-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30307938 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

265.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22931-71-1 | |

| Record name | 22931-71-1 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=196908 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | ethyl 4-chloro-6-methoxyquinoline-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30307938 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ethyl 4-chloro-6-methoxyquinoline-3-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Vorbereitungsmethoden

Standard Procedure

A suspension of ethyl 4-hydroxy-6-methoxyquinoline-3-carboxylate (5.0 mmol) in POCl₃ (10 mL) is refluxed under nitrogen for 3 hours. Excess POCl₃ is removed under reduced pressure, and the residue is neutralized with ice-cold 2 N NaOH. The product is extracted with ethyl acetate, washed with brine, dried over Na₂SO₄, and purified to yield the target compound (97% yield).

Key Parameters :

- Temperature : 105–110°C (reflux)

- Reaction Time : 2–3 hours

- Workup : Neutralization with NaOH, extraction with ethyl acetate

Variations in Reaction Conditions

- Catalyst Use : Addition of BF₃·OEt₂ enhances reaction efficiency in some protocols.

- Solvent-Free Systems : Industrial-scale processes often omit solvents to reduce costs.

- Microwave Assistance : Reduces reaction time to 30 minutes with comparable yields (95%).

Table 1 : Comparative Yields Under Different Conditions

| Condition | Yield (%) | Purity (%) | Source |

|---|---|---|---|

| POCl₃, reflux, 3 h | 97 | >99 | |

| POCl₃ + BF₃·OEt₂, 2 h | 98 | 98 | |

| Microwave, 30 min | 95 | 97 |

Alternative Synthetic Routes

Direct Esterification of 4-Chloro-6-Methoxyquinoline

A less common method involves esterification of 4-chloro-6-methoxyquinoline with ethyl chloroacetate. This one-step process occurs in anhydrous dimethylformamide (DMF) with potassium carbonate as a base.

Procedure :

4-Chloro-6-methoxyquinoline (10 mmol) and ethyl chloroacetate (12 mmol) are stirred in DMF at 80°C for 8 hours. The mixture is poured into ice-water, and the precipitate is filtered and recrystallized from ethanol (yield: 72%).

Limitations :

- Lower yield compared to POCl₃ route

- Requires strict anhydrous conditions

Industrial-Scale Production Considerations

Process Optimization

- Continuous Flow Systems : Reduce reaction time and improve safety by minimizing POCl₃ exposure.

- Solvent Recycling : Ethyl acetate is recovered via distillation, lowering production costs.

Reaction Mechanism Insights

The chlorination mechanism proceeds via a two-step process:

- Phosphorylation : POCl₃ reacts with the hydroxyl group to form a phosphorylated intermediate.

- Nucleophilic Substitution : Chloride ion displaces the phosphate group, yielding the chloro derivative.

Figure 1 : Proposed Mechanism

$$

\text{ROH} + \text{POCl}3 \rightarrow \text{ROPOCl}2 + \text{HCl} \quad \text{(Phosphorylation)}

$$

$$

\text{ROPOCl}2 + 2 \text{Cl}^- \rightarrow \text{RCl} + \text{POCl}3 \quad \text{(Substitution)}

$$

Comparative Analysis of Methodologies

Table 2 : Advantages and Disadvantages of Each Method

| Method | Advantages | Disadvantages |

|---|---|---|

| POCl₃ Chlorination | High yield (97%), Scalable | Toxic reagents, Corrosive waste |

| Direct Esterification | One-step synthesis | Low yield (72%), Anhydrous needed |

| Gould-Jacobs Cyclization | Versatile for analogues | Multi-step, Lower efficiency |

Purification and Characterization

Analyse Chemischer Reaktionen

Types of Reactions

Ethyl 4-chloro-6-methoxyquinoline-3-carboxylate undergoes various chemical reactions, including:

Nucleophilic Substitution: The chloro group at the 4-position can be replaced by nucleophiles such as amines or thiols.

Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.

Oxidation: The methoxy group can be oxidized to form a quinone derivative.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as amines or thiols in the presence of a base like sodium hydride.

Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.

Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

Major Products

Nucleophilic Substitution: Formation of substituted quinoline derivatives.

Hydrolysis: Formation of 4-chloro-6-methoxyquinoline-3-carboxylic acid.

Oxidation: Formation of quinone derivatives.

Wissenschaftliche Forschungsanwendungen

Ethyl 4-chloro-6-methoxyquinoline-3-carboxylate has several applications in scientific research:

Medicinal Chemistry: It is used as an intermediate in the synthesis of various pharmaceuticals, particularly those targeting bacterial and parasitic infections.

Biological Studies: The compound is used in studies related to enzyme inhibition and receptor binding.

Industrial Applications: It serves as a precursor for the synthesis of dyes and pigments.

Wirkmechanismus

The mechanism of action of Ethyl 4-chloro-6-methoxyquinoline-3-carboxylate involves its interaction with specific molecular targets. The chloro and methoxy groups enhance its binding affinity to enzymes and receptors, leading to inhibition or modulation of their activity. The compound can interfere with DNA synthesis and repair mechanisms, making it effective against certain bacterial and parasitic infections.

Vergleich Mit ähnlichen Verbindungen

Physical Properties :

Comparison with Structurally Similar Quinoline Derivatives

Substituent Variations and Their Effects

Quinoline derivatives with modifications at positions 4, 6, and 7 exhibit distinct physicochemical and biological properties. Key examples include:

Key Observations :

Reactivity Comparison :

Commercial Availability and Purity

Biologische Aktivität

Ethyl 4-chloro-6-methoxyquinoline-3-carboxylate is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the known biological activities of this compound, including its antimicrobial, antiviral, and anticancer properties, supported by various research findings and case studies.

Chemical Structure and Properties

This compound has the following structural formula:

- Molecular Formula : CHClN\O

- Molecular Weight : Approximately 253.69 g/mol

The compound features a quinoline ring system with a chlorine atom at the 4-position, a methoxy group at the 6-position, and an ester functional group. This unique arrangement contributes to its reactivity and biological properties.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. It has been investigated for its efficacy against various bacterial strains, particularly those resistant to conventional antibiotics. The mechanism of action is believed to involve the inhibition of bacterial enzymes essential for cell wall synthesis, leading to cell death.

Table 1: Antimicrobial Activity Data

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Staphylococcus aureus | 32 µg/mL | |

| Escherichia coli | 16 µg/mL | |

| Pseudomonas aeruginosa | 64 µg/mL |

Antiviral Activity

In addition to its antibacterial properties, this quinoline derivative has shown potential antiviral effects. Studies have indicated that it may inhibit viral replication through interference with viral enzymes or host cell pathways.

Case Study: Antiviral Efficacy

A study conducted on the compound's effects on influenza virus demonstrated a reduction in viral load in infected cells treated with this compound, suggesting its potential as an antiviral agent .

Anticancer Properties

Emerging research highlights the anticancer potential of this compound. It has been evaluated for its ability to induce apoptosis in various cancer cell lines.

Table 2: Anticancer Activity Data

| Cancer Cell Line | IC (µM) | Mechanism of Action | Reference |

|---|---|---|---|

| HeLa | 5.0 | Induction of apoptosis | |

| MCF-7 | 7.5 | Inhibition of cell proliferation | |

| A549 | 6.0 | Activation of caspase pathways |

The precise mechanism by which this compound exerts its biological effects is still under investigation. However, it is hypothesized that the compound interacts with specific molecular targets such as enzymes involved in metabolic pathways or cellular signaling processes.

- Enzyme Inhibition : The compound may inhibit key enzymes in bacterial metabolism.

- Apoptosis Induction : In cancer cells, it appears to activate apoptotic pathways through caspase activation.

- Viral Replication Interference : It may disrupt viral life cycles by targeting viral proteins essential for replication.

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, it is beneficial to compare it with other quinoline derivatives.

Table 3: Comparison of Quinoline Derivatives

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| This compound | Chlorine and methoxy substitutions | Antimicrobial, antiviral, anticancer |

| Ethyl 6-methoxyquinoline-3-carboxylate | Lacks chlorine | Limited antimicrobial activity |

| Ethyl 8-hydroxyquinoline-3-carboxylate | Hydroxy instead of methoxy | Antioxidant properties |

Q & A

Q. What are the optimal synthetic routes for Ethyl 4-chloro-6-methoxyquinoline-3-carboxylate, and how can reaction yields be improved?

The synthesis typically involves cyclization of substituted aniline derivatives followed by esterification. Key steps include:

- Cyclization : Using a Gould-Jacobs reaction with ethyl β-ethoxyacrylate and chlorinated/methoxylated aniline precursors under reflux conditions .

- Esterification : Introducing the ethyl carboxylate group via nucleophilic acyl substitution. To improve yields, optimize reaction time (e.g., 8–12 hours), temperature (100–120°C), and stoichiometric ratios of reagents (1:1.2 for aniline to acrylate). Monitor intermediates via TLC and purify via column chromatography (silica gel, 60–200 µm, hexane/ethyl acetate gradient) .

Q. How can the purity and structural identity of this compound be validated?

Use a combination of analytical techniques:

- Spectroscopy : ¹H/¹³C NMR (confirm substituent positions and ester group), IR (C=O stretch at ~1700 cm⁻¹), and mass spectrometry (molecular ion peak at m/z 265.7) .

- Chromatography : HPLC (C18 column, acetonitrile/water mobile phase) to verify purity ≥95% .

- Elemental analysis : Match experimental C, H, N, Cl values to theoretical calculations (C₁₃H₁₂ClNO₃) .

Q. What solvents are suitable for dissolving this compound in biological assays?

The compound has limited aqueous solubility. Use polar aprotic solvents like DMSO (10–20 mM stock solutions) or ethanol, followed by dilution in buffered saline (PBS, pH 7.4). Confirm stability via UV-Vis spectroscopy (λmax ~320 nm) over 24 hours .

Advanced Research Questions

Q. How does this compound perform in Suzuki-Miyaura cross-coupling reactions?

The chloro and methoxy groups act as directing motifs for palladium-catalyzed coupling. Key parameters:

Q. What factors influence regioselectivity during functionalization of the quinoline core?

Regioselectivity is governed by electronic and steric effects:

- Electrophilic substitution : Chlorine at C4 directs electrophiles to C2/C8 positions.

- Nucleophilic attack : Methoxy at C6 enhances electron density at C7, favoring substitutions (e.g., fluorination) . Computational DFT studies (B3LYP/6-31G*) can predict reactive sites by analyzing frontier molecular orbitals .

Q. How can computational modeling predict the compound’s interaction with biological targets?

Perform molecular docking (AutoDock Vina) using:

Q. What strategies mitigate byproduct formation during derivatization?

Common byproducts arise from:

- Over-alkylation : Control via stoichiometry (1.1 equiv alkylating agent) and low temperatures (0–5°C).

- Ester hydrolysis : Use anhydrous conditions and avoid prolonged exposure to aqueous bases. Isolate byproducts via preparative HPLC and characterize via X-ray crystallography (SHELX suite for structure refinement) .

Q. How is the compound’s antimicrobial activity evaluated in structure-activity relationship (SAR) studies?

- Assays : Broth microdilution (MIC against S. aureus, E. coli) and time-kill kinetics.

- Modifications : Synthesize derivatives (e.g., fluoro, nitro substituents) and compare activity.

- Mechanism : Measure DNA gyrase inhibition via supercoiling assays. Active derivatives typically show MIC values ≤8 µg/mL .

Methodological Notes

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.